Sodium 3-bromo-4-methoxybenzene-1-sulfinate
Description
Sodium 3-bromo-4-methoxybenzene-1-sulfinate is a sulfinate salt characterized by a benzene ring substituted with bromine (Br) at position 3, a methoxy group (OCH₃) at position 4, and a sulfinate group (SO₂Na) at position 1. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, where sulfinate salts act as nucleophiles or intermediates for constructing complex aromatic systems. The methoxy group’s electron-donating nature via resonance and the bromine atom’s electron-withdrawing effect create unique electronic properties, influencing reactivity and regioselectivity in substitution reactions.
Properties
Molecular Formula |
C7H6BrNaO3S |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
sodium;3-bromo-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7BrO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
KALVIJUJTGIDQU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-bromo-4-methoxyaniline
2.1. Method via p-nitrochlorobenzene
The synthesis of 3-bromo-4-methoxyaniline can be achieved through a series of reactions starting with p-nitrochlorobenzene:
- Bromination Reaction : React p-nitrochlorobenzene with a brominating agent in acetic acid at 15–60 °C. The brominating agent can be a bromate, bromine, or N-bromosuccinimide. Pour the reaction mixture into ice water to precipitate the product, 3-bromo-4-fluoronitrobenzene, as a pale yellow solid. The ratio of acetic acid to p-fluoronitrobenzene is between 4.0–8.0:1, and the ratio of the brominating agent to p-fluoronitrobenzene is between 1.0–1.2:1.
- Etherification Reaction : React 3-bromo-4-fluoronitrobenzene with sodium methoxide in methanol at 10–80 °C to yield 3-bromo-4-methoxynitrobenzene as a white solid. The ratio of sodium methoxide to 3-bromo-4-fluoronitrobenzene ranges from 3.5–5.5:1, and the ratio of methanol volume to the amount of 3-bromo-4-fluoronitrobenzene ranges from 2000–6000 ml:1 mol.
- Example : React 11.0 g of 3-bromo-4-fluoronitrobenzene with 175 ml of methanol, maintaining the temperature at 10 °C, and slowly add 12.15 g of sodium methoxide. After the addition, maintain the temperature for 4 hours. Pour the reaction mixture into 1000 ml of ice water to precipitate the solid, yielding 11.15 g of 3-bromo-4-methoxynitrobenzene (96.1% yield).
Reactions Involving Sulfinate Salts
3.1. Palladium-Catalyzed Desulfinative Cross-Coupling
Sulfinate salts, including sodium 4-methylbenzenesulfinate, can be used in palladium-catalyzed cross-coupling reactions with aryl halides to form carbon-carbon bonds.
- React sodium 4-methylbenzenesulfinate with 1-bromo-4-fluorobenzene using Pd(OAc)\$$2\$$, PCy\$$3\$$, and K\$$2\$$CO\$$3\$$ at 150 °C to produce the cross-coupling product with a 92% yield.
- The reaction mechanism involves oxidative addition, transmetalation, and extrusion of SO\$$2\$$. The transmetalation step can be turnover-limiting, and the rate of SO\$$2\$$ extrusion varies depending on the structure of the sulfinate complex.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromo-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with catalysts like palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Boron reagents and palladium catalysts are typically employed.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include sulfonic acids or sulfonates.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
While the search results provide information about similar compounds and related chemical processes, there is no specific information about the applications of "Sodium 3-bromo-4-methoxybenzene-1-sulfinate." However, based on the available information regarding similar compounds, we can infer potential applications.
Potential Applications Based on Similar Compounds:
- Chemical Reactions: this compound is used in various chemical reactions.
- Scientific Research: This compound has applications in scientific research.
- Pharmaceutical Intermediate: 3-Bromoanisole, a compound structurally related to this compound, is an intermediate in the pharmaceutical field, specifically in the production of the analgesic drug Tramadol . this compound may also be used as an intermediate in the synthesis of pharmaceuticals or other specialty chemicals.
- Preparation of 3-bromoanisole: 3-bromoanisole can be prepared by methoxydenitrating 3-bromonitrobenzene in the presence of a phase-transfer catalyst (PTC) . The methoxydenitration reagent is an alkali metal methoxide, such as sodium methoxide or potassium methoxide .
Mechanism of Action
The mechanism of action of sodium 3-bromo-4-methoxybenzene-1-sulfinate involves its participation in various chemical reactions. The bromine atom and the sulfonate group are key functional groups that facilitate these reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction being carried out .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The key structural analogs of sodium 3-bromo-4-methoxybenzene-1-sulfinate include:
Sodium 4-bromo-3-methylbenzene-1-sulfinate (CAS 877304-96-6):
- Substitutes the methoxy group with a methyl (CH₃) group at position 3.
- Molecular formula: C₇H₆BrNaO₂S vs. C₇H₆BrNaO₃S (target compound) .
- Molecular weight: 257.08 g/mol (methyl analog) vs. ~273.08 g/mol (estimated for methoxy analog).
4-Bromo-3-methylbenzoic acid (CAS 7697-28-1):
- Replaces the sulfinate group (SO₂Na) with a carboxylic acid (COOH).
- Molecular formula: C₈H₇BrO₂ vs. C₇H₆BrNaO₃S (target compound) .
Physical and Chemical Properties
Research Findings and Limitations
- Electronic Effects : Methoxy groups increase electron density on the aromatic ring compared to methyl, altering reaction kinetics and product distribution in cross-couplings .
- Synthetic Utility : Sulfinate salts outperform carboxylic acid derivatives in aqueous-phase reactions due to higher solubility .
Biological Activity
Sodium 3-bromo-4-methoxybenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound features a bromine atom and a methoxy group attached to a benzene ring, along with a sulfinate functional group. The compound is typically synthesized through the sulfonation of 3-bromo-4-methoxybenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.
Synthesis Reaction Overview:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Substitution | Sodium iodide | Acetone |
| Oxidation | Hydrogen peroxide | Varies |
| Reduction | Sodium borohydride | Varies |
Biological Mechanisms
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can lead to significant modifications in cellular pathways, making the compound a candidate for therapeutic applications. The specific mechanisms of action are still under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Properties : Initial studies suggest that it may inhibit the proliferation of cancer cells, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:
Study 1: Antimicrobial Activity
A study assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Mycobacterium abscessus | 4 |
| Mycobacterium smegmatis | 6 |
Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |
| HeLa (Cervical Cancer) | 0.150 |
| A549 (Lung Cancer) | 0.200 |
Discussion
The biological activity of this compound suggests its potential utility in drug development. Its unique structural features allow for diverse interactions within biological systems, which may lead to novel therapeutic applications. Further studies are essential to fully understand its mechanisms of action and to explore its efficacy in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
